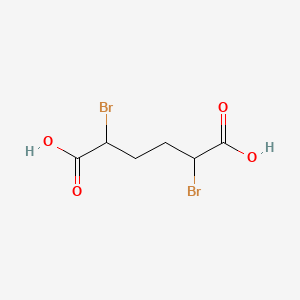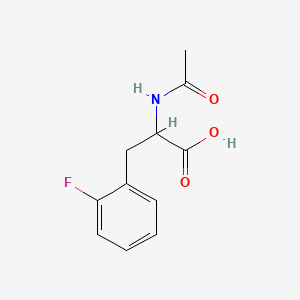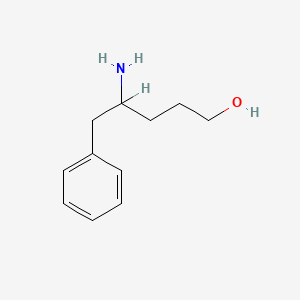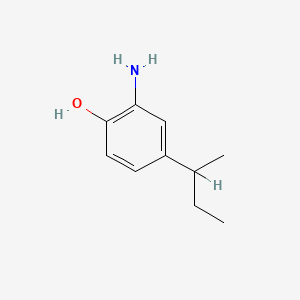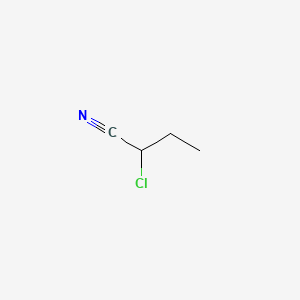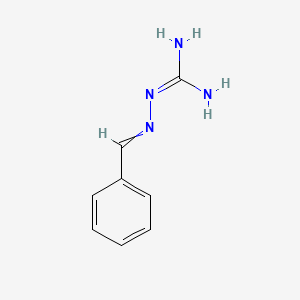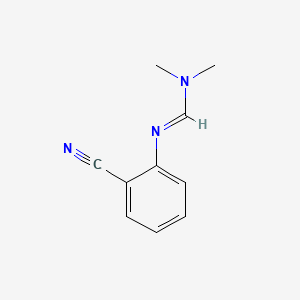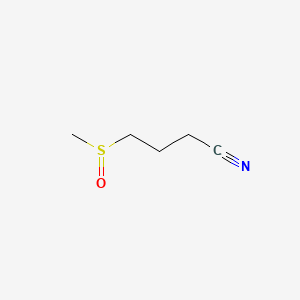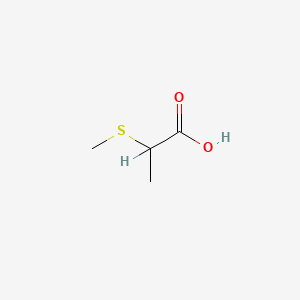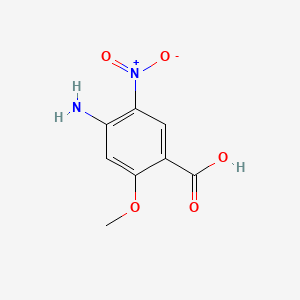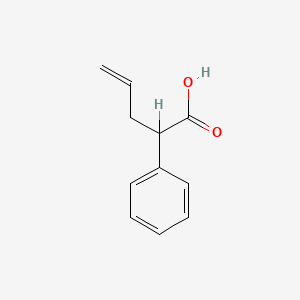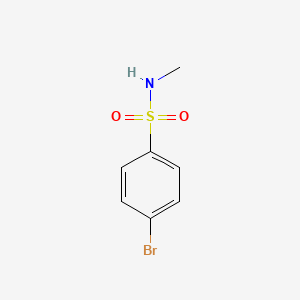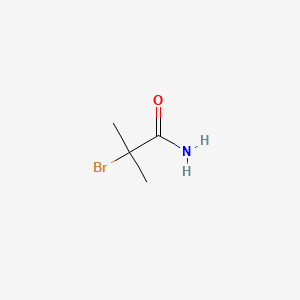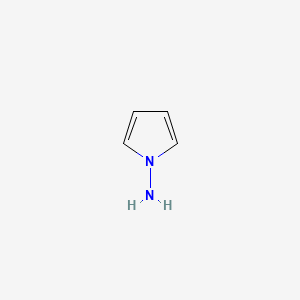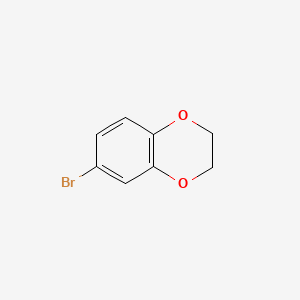
6-Bromo-1,4-benzodioxane
概要
説明
Synthesis Analysis
The synthesis of derivatives of 6-Bromo-1,4-benzodioxane, such as 6-cyclopropyl- and 6-bromo-7-cyclopropyl-1,4-benzodioxanes, involves electrophilic substitution reactions, demonstrating specific reactivity due to the presence of the bromo group and the dioxane ring structure (Mochalov, Atanov, & Zefirov, 1998). Additionally, the synthesis of spiro compounds incorporating the 1,4-benzodioxane framework has been reported, showcasing the versatility of this moiety in complex molecular architectures (Xue, 2005).
Molecular Structure Analysis
The crystal structure analysis of compounds related to 6-Bromo-1,4-benzodioxane, such as spiro[1-bromo(S)-4-(R)-hydroxy-5-oxa-6-oxo-bicyclo[3.1.0]hexane-2,2'-(3'-diethyl-α-(S)-4''-Cl-benzyloxyphosphonyl-4'-(1R,2S,5R)-menthyloxybutyrolactone)], reveals intricate details about the molecular geometry, including bond lengths, angles, and spatial arrangement, highlighting the impact of the bromo substituent on the overall molecular structure (Xue, 2005).
Chemical Reactions and Properties
6-Bromo-1,4-benzodioxane derivatives undergo various chemical reactions, including electrophilic substitution, showcasing the reactivity of the bromo group under different conditions. The bromination and nitration reactions of these derivatives provide insights into their chemical behavior, particularly how substituents affect reaction pathways and product formation (Mochalov, Atanov, & Zefirov, 1998).
Physical Properties Analysis
The physical properties of 6-Bromo-1,4-benzodioxane derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthesis and material science. For instance, the crystallographic analysis can reveal how substituents influence the packing and stability of these compounds in the solid state (Xue, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are vital for understanding how 6-Bromo-1,4-benzodioxane derivatives can be utilized in chemical syntheses and as intermediates in the production of more complex molecules. The effect of the bromo substituent on electrophilic substitution reactions is a key aspect of their chemical behavior, offering insights into their potential applications in organic synthesis (Mochalov, Atanov, & Zefirov, 1998).
科学的研究の応用
Electrophilic Substitution Reaction Behavior
- Substitution Reactions: 6-Bromo-1,4-benzodioxane demonstrates unique behaviors in electrophilic substitution reactions. Bromination of its derivatives, like 6-cyclopropyl-1,4-benzodioxane, leads to concerted orientation changes in the aromatic ring due to steric hindrance. Nitration of these derivatives results in nitrodebromination products, such as 7-nitro-6-cyclopropyl-1,4-benzodioxane, rather than expected substitution products (Mochalov, Atanov, & Zefirov, 1998).
Reactions with Dinitrogen Tetraoxide
- Reactivity with N2O4: The reaction of 6-Bromo-1,4-benzodioxane with dinitrogen tetraoxide in methylene chloride leads to nitrodebromination without affecting the cyclopropane ring. This reaction pathway is influenced by the ratio of substrate to the one-electron oxidant, the nitrosyl cation (Mochalov et al., 1999).
Synthesis of Derivatives
- Derivative Synthesis: The synthesis of 5H-benzo[a]phenoxazin-5-one derivatives involves the use of substituted 6-bromo-1,4-benzodioxane. These derivatives are prepared via condensation reactions and are important in various chemical syntheses (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Thermotropic Dendrimers
- Dendrimer Synthesis: 6-Bromo-1,4-benzodioxane derivatives are used in synthesizing thermotropic dendrimers, highlighting its utility in polymer science. These dendrimers have applications in material science and nanotechnology (Percec, Chu, & Kawasumi, 1994).
Thermochemical Properties
- Thermochemistry Studies: Research on the thermochemistry of 1,4-benzodioxan derivatives, including 6-bromo variants, provides insights into their combustion energies, vaporization enthalpies, and formation enthalpies. Such studies are crucial in understanding the physical and chemical properties of these compounds (Matos, Sousa, & Morais, 2008).
Photolabile Protecting Group
- Protecting Group in Organic Synthesis: 6-Bromo-1,4-benzodioxane derivatives, like Bhc-diol, can serve as photoremovable protecting groups for aldehydes and ketones. This application is particularly useful in synthetic organic chemistry, where selective protection and deprotection of functional groups are critical (Lu, Fedoryak, Moister, & Dore, 2003).
Medicinal Chemistry Applications
- Drug Design: The 1,4-benzodioxane scaffold, of which 6-bromo-1,4-benzodioxane is a part, is extensively used in medicinal chemistry for designing molecules with diverse bioactivities. This includes applications in developing agonists, antagonists, and agents targeting various biological pathways (Bolchi, Bavo, Appiani, Roda, & Pallavicini, 2020).
Synthetic Applications
- Synthesis of Novel Compounds: 6-Bromo-1,4-benzodioxane derivatives are used in synthesizing novel compounds with potential antibacterial properties. These compounds are evaluated for their bioactivity and toxicity, contributing to pharmaceutical and biochemical research (Abbasi et al., 2022).
Safety And Hazards
6-Bromo-1,4-benzodioxane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCURAJBHDNUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200310 | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,4-benzodioxane | |
CAS RN |
52287-51-1 | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-1,4-BENZODIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

